molecular formula C20H26N2O4 B5056285 (4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one

(4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one

Cat. No. B5056285
M. Wt: 358.4 g/mol
InChI Key: YRZATHZMXYRGBH-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one, also known as Linezolid, is an antibiotic medication used to treat various bacterial infections. It belongs to the class of oxazolidinone antibiotics and was first approved for clinical use in 2000. Linezolid has been proven effective in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Mechanism of Action

(4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one works by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of a functional ribosome complex and ultimately inhibiting protein synthesis. This leads to the death of the bacterial cell.
Biochemical and Physiological Effects:
(4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one has been shown to have a broad spectrum of activity against Gram-positive bacteria. It is highly effective at inhibiting bacterial growth and has been shown to have minimal toxicity in humans. (4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one is well-tolerated by most patients and has a low incidence of adverse effects.

Advantages and Limitations for Lab Experiments

(4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one has several advantages when used in lab experiments. It is highly effective at inhibiting bacterial growth and has a broad spectrum of activity against Gram-positive bacteria. It is also relatively easy to synthesize and has a low incidence of adverse effects. However, (4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one has some limitations when used in lab experiments. It is not effective against Gram-negative bacteria and has limited activity against some strains of Gram-positive bacteria. Additionally, (4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one is not effective against all strains of MRSA and VRE.

Future Directions

There are several future directions for research involving (4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one. One area of research is the development of new derivatives of (4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one that have improved activity against Gram-negative bacteria. Another area of research is the development of new formulations of (4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one that can be used to treat infections caused by biofilms. Additionally, research is needed to determine the long-term safety and efficacy of (4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one in treating various bacterial infections.

Synthesis Methods

(4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-benzoyl-1-piperidone with an alkylating agent to form an N-alkylated intermediate. This intermediate is then reacted with an isocyanate to form an oxazolidinone ring, followed by further chemical reactions to produce the final product, (4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one.

Scientific Research Applications

(4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one has been extensively studied for its effectiveness in treating various bacterial infections. It has been shown to be effective in treating infections caused by MRSA, VRE, Streptococcus pneumoniae, and other Gram-positive bacteria. (4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one has also been studied for its potential use in treating tuberculosis, as it has shown promising results in vitro.

properties

IUPAC Name

(4S)-3-[2-(4-benzoylpiperidin-1-yl)-2-oxoethyl]-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-14(2)17-13-26-20(25)22(17)12-18(23)21-10-8-16(9-11-21)19(24)15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZATHZMXYRGBH-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1CC(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1CC(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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